molecular formula C15H14ClFN2 B1398873 1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine CAS No. 1057682-44-6

1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine

Cat. No. B1398873
CAS RN: 1057682-44-6
M. Wt: 276.73 g/mol
InChI Key: HRPFZHIPDSVSIK-UHFFFAOYSA-N
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Description

The compound “1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine” is a derivative of phthalazine, which is a nitrogen-containing heterocyclic compound . The molecule has a benzyl group (a benzene ring attached to a CH2 group) substituted with a fluorine atom at the 4-position, and a chlorine atom at the 1-position of the benzyl group.

Scientific Research Applications

Antimicrobial Activity

1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine and its derivatives have shown promising results in antimicrobial studies. For instance, a study by Liu (2015) focused on the synthesis and structural analysis of chloro- and fluoro-substituted thiocarboxyhydrazones, revealing their effectiveness against certain bacteria (Liu, 2015). Similarly, Ahsan et al. (2016) synthesized semicarbazone derivatives that displayed significant antibacterial and antifungal activities, indicating the compound's potential in antimicrobial applications (Ahsan et al., 2016).

Anticonvulsant Activity

Compounds related to 1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine have been explored for their anticonvulsant properties. Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which demonstrated potent anticonvulsant activity in animal models (Kelley et al., 1995).

Anti-inflammatory and Analgesic Activities

Research has also been conducted on the anti-inflammatory and analgesic properties of derivatives of this compound. Khalifa and Abdelbaky (2008) found that certain imidazolyl acetic acid derivatives showed significant anti-inflammatory and analgesic activities in animal models (Khalifa & Abdelbaky, 2008).

Anti-Cancer Activity

Novel fluoro substituted benzo[b]pyran, structurally related to the subject compound, was found to have anti-lung cancer activity. Hammam et al. (2005) conducted studies that indicated these compounds' effectiveness against human cancer cell lines at low concentrations (Hammam et al., 2005).

Enzyme Inhibition for Alzheimer's and Diabetes

Chloro-/fluorobenzyl-substituted benzimidazolium salts, closely related to the compound , have been investigated for their inhibitory effects on enzymes relevant to Alzheimer's disease and diabetes. Bal et al. (2021) discovered that these compounds are effective inhibitors of α-glycosidase and acetylcholinesterase, crucial enzymes in the pathophysiology of these diseases (Bal et al., 2021).

properties

IUPAC Name

1-chloro-4-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydrophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2/c16-15-13-4-2-1-3-12(13)14(18-19-15)9-10-5-7-11(17)8-6-10/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPFZHIPDSVSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN=C2Cl)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine

Synthesis routes and methods I

Procedure details

To a solution of 1,4-dichloro-5,6,7,8-tetrahydro-phthalazine (0.50 g, 2.46 mmol) in THF (5 mL) are added 4-fluoro-benzyl zinc chloride (0.5M in THF) (6.40 mL, 3.20 mmol) and palladium tetrakis triphenylphosphine (0.36 g, 0.31 mmol). The mixture is degassed and stirred at 50° C. overnight. Then the reaction mixture is cooled down to room temperature, sat. NaHCO3 and water are added and the mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated down. The crude product is purified by chromatography (EtOAc/Hexane: 10%˜40%) to give 1-chloro-4-(4-fluoro-benzyl)-5,6,7,8-tetrahydro-phthalazine (compound 10f) (0.51 g, 30%). m/z=277.11 [M+1]
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,4-dichloro-5,6,7,8-tetrahydro-phthalazine (compound 41, 0.50 g, 2.46 mmol) in THF (5 mL) are added 4-fluoro-benzyl zincchloride (0.5M in THF) (6.40 mL, 3.20 mmol) and palladium tetrakis triphenylphosphine (0.36 g, 0.31 mmol). The mixture is degassed and stirred at 50° C. overnight. Then the reaction mixture is cooled down to room temperature, sat. NaHCO3 and water are added and the mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated down. The crude product is purified by chromatography (EtOAc/heptane: 10%˜40%) to give 1-chloro-4-(4-fluoro-benzyl)-5,6,7,8-tetrahydro-phthalazine (46) (0.51 g, 30%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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